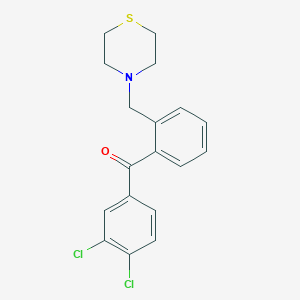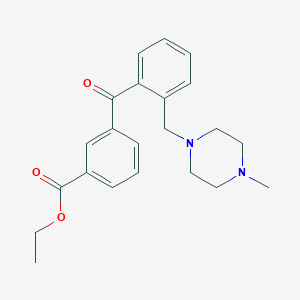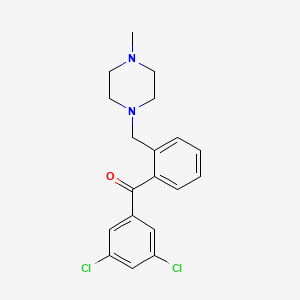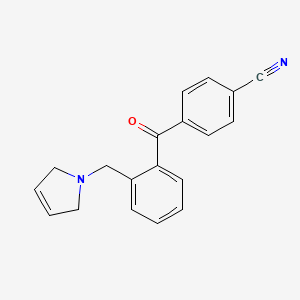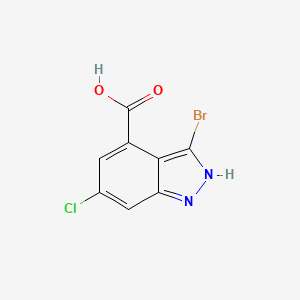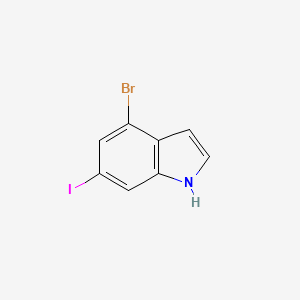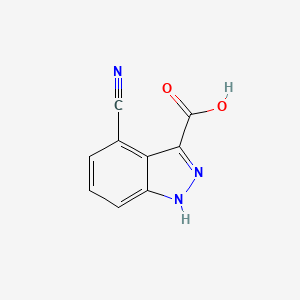![molecular formula C11H13N B1614258 Spiro[cyclobutane-1,3'-indoline] CAS No. 32670-02-3](/img/structure/B1614258.png)
Spiro[cyclobutane-1,3'-indoline]
Descripción general
Descripción
Spiro[cyclobutane-1,3’-indoline] is a unique spirocyclic compound characterized by a cyclobutane ring fused to an indoline moiety. This compound is part of the broader class of spirocyclic compounds, which are known for their three-dimensional structures and significant biological activities. The spirocyclic framework imparts unique physicochemical properties, making these compounds valuable in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of spiro[cyclobutane-1,3’-indoline] typically involves cycloaddition reactions. One common method is the cyclodimerization of 3-phenacylideneoxindoles under visible light catalysis. This reaction proceeds with high diastereoselectivity, yielding the desired spirocyclic product . Another approach involves the use of a flow reactor under ultrasonic irradiation, which enables the fast synthesis of spiro-fused indoles from biobased building blocks .
Industrial Production Methods: While specific industrial production methods for spiro[cyclobutane-1,3’-indoline] are not extensively documented, the principles of green chemistry and sustainable processes are often applied. This includes the use of renewable building blocks and energy-efficient reaction conditions, such as those employed in flow reactors .
Análisis De Reacciones Químicas
Types of Reactions: Spiro[cyclobutane-1,3’-indoline] undergoes various chemical reactions, including cycloaddition, oxidation, and substitution reactions. Cycloaddition reactions are particularly significant, as they allow the formation of complex spirocyclic structures with high atom economy .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of spiro[cyclobutane-1,3’-indoline] include 3-phenacylideneoxindoles, visible light catalysts, and various solvents such as dichloromethane, methanol, ethanol, and acetonitrile . The reaction conditions often involve mild temperatures and the use of light or other energy sources to drive the reactions.
Major Products: The major products formed from the reactions of spiro[cyclobutane-1,3’-indoline] include various spirocyclic derivatives, which can be further functionalized to yield compounds with diverse biological activities .
Aplicaciones Científicas De Investigación
Spiro[cyclobutane-1,3’-indoline] has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex heterocyclic compounds . In biology and medicine, spirocyclic compounds, including spiro[cyclobutane-1,3’-indoline], are investigated for their potential as therapeutic agents due to their unique three-dimensional structures and ability to interact with biological targets . Additionally, these compounds are used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mecanismo De Acción
The mechanism of action of spiro[cyclobutane-1,3’-indoline] involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways depend on the specific functional groups present on the spirocyclic scaffold.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to spiro[cyclobutane-1,3’-indoline] include other spirocyclic oxindoles and indoles, such as spiro[indoline-3,9’-pyrrolo[3’,4’:4,5]cyclopenta[1,2-b]indole] and spiro[indoline-3,1’-cyclohexane] .
Uniqueness: What sets spiro[cyclobutane-1,3’-indoline] apart from other spirocyclic compounds is its specific cyclobutane-indoline framework, which imparts unique steric and electronic properties. These properties can enhance its binding affinity to biological targets and improve its stability under various conditions .
Propiedades
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclobutane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-5-10-9(4-1)11(8-12-10)6-3-7-11/h1-2,4-5,12H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKYRVLMXBTLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650585 | |
| Record name | 1',2'-Dihydrospiro[cyclobutane-1,3'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32670-02-3 | |
| Record name | 1',2'-Dihydrospiro[cyclobutane-1,3'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
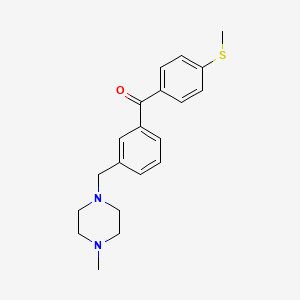



![2-Cyano-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614181.png)
![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)
